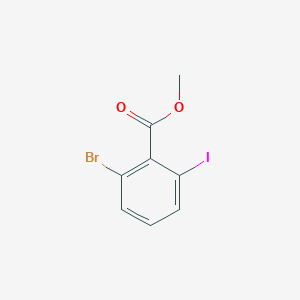

Methyl 2-bromo-6-iodobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-6-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAVLNMQBCJMLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-bromo-6-iodobenzoate

This guide provides a comprehensive overview of the synthesis of Methyl 2-bromo-6-iodobenzoate, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents and complex molecular architectures. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed exploration of the synthetic strategy, reaction mechanisms, and practical experimental protocols.

Introduction: The Significance of a Dihalogenated Benzoid Scaffold

This compound is a dihalogenated aromatic compound featuring two different halogen atoms, bromine and iodine, at ortho-positions relative to a methyl ester. This unique substitution pattern offers significant synthetic utility due to the differential reactivity of the carbon-bromine and carbon-iodine bonds. The C-I bond is generally more reactive towards various coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for selective functionalization while leaving the C-Br bond intact for subsequent transformations. This orthogonal reactivity is highly desirable in the construction of complex molecules, enabling a stepwise and controlled elaboration of the aromatic core.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step synthetic sequence, commencing with a Sandmeyer reaction to introduce the iodo group, followed by a Fischer esterification to form the methyl ester. This strategy leverages readily available starting materials and employs well-established, robust chemical transformations.

The overall synthetic pathway can be visualized as follows:

Caption: Overall synthetic route to this compound.

Part 1: Synthesis of 2-Bromo-6-iodobenzoic Acid via Sandmeyer Reaction

The initial step involves the conversion of the commercially available 2-amino-6-bromobenzoic acid to 2-bromo-6-iodobenzoic acid. This transformation is accomplished through a Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of arylamines into a wide array of functional groups.[1]

Mechanistic Insight: The Diazotization-Iodination Cascade

The Sandmeyer reaction proceeds through two key stages: diazotization and nucleophilic substitution.

-

Diazotization: In the presence of a strong acid, nitrous acid (generated in situ from sodium nitrite) reacts with the primary aromatic amine to form a diazonium salt.[2] This process involves the formation of a nitrosonium ion (NO⁺) which acts as an electrophile, attacking the nitrogen of the amino group. A series of proton transfers and water elimination steps lead to the formation of the relatively stable aryldiazonium ion.[3]

-

Iodination: The resulting diazonium salt is then treated with a source of iodide ions, typically potassium iodide or sodium iodide.[4] Unlike the Sandmeyer reactions for chlorination or bromination which often require a copper(I) catalyst, the iodination can proceed without a catalyst due to the higher nucleophilicity of the iodide ion.[1] The reaction is believed to proceed via a radical mechanism, initiated by a single-electron transfer, leading to the formation of an aryl radical with the loss of nitrogen gas.[5] The aryl radical then abstracts an iodine atom from an iodide source to yield the final product.

The workflow for the Sandmeyer reaction is depicted below:

Caption: Experimental workflow for the Sandmeyer reaction.

Detailed Experimental Protocol: Synthesis of 2-Bromo-6-iodobenzoic acid

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-6-bromobenzoic acid | 216.03 | 10.0 g | 0.0463 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 13.0 mL | 0.240 |

| Sodium Nitrite (NaNO₂) | 69.00 | 3.5 g | 0.0507 |

| Potassium Iodide (KI) | 166.00 | 15.4 g | 0.0928 |

| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | As needed | - |

| Deionized Water | 18.02 | - | - |

| Ethyl Acetate | 88.11 | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, add 2-amino-6-bromobenzoic acid (10.0 g, 0.0463 mol).

-

Carefully add 50 mL of deionized water, followed by the slow, dropwise addition of concentrated sulfuric acid (13.0 mL) while cooling the flask in an ice-water bath.

-

Cool the resulting suspension to 0-5 °C with constant stirring.

-

In a separate beaker, dissolve sodium nitrite (3.5 g, 0.0507 mol) in 15 mL of deionized water and cool the solution in an ice bath.

-

Add the cold sodium nitrite solution dropwise to the suspension of the aminobenzoic acid over a period of 30 minutes, ensuring the temperature is maintained between 0 and 5 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization.

-

In a 500 mL beaker, dissolve potassium iodide (15.4 g, 0.0928 mol) in 50 mL of deionized water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

To quench any unreacted iodine, add a saturated aqueous solution of sodium thiosulfate dropwise until the dark color of iodine disappears.

-

The precipitated solid is collected by vacuum filtration and washed with cold water.

-

The crude product is then dissolved in ethyl acetate and the organic layer is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude 2-bromo-6-iodobenzoic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: Synthesis of this compound via Fischer Esterification

The second step involves the esterification of the synthesized 2-bromo-6-iodobenzoic acid with methanol in the presence of a catalytic amount of strong acid. This classic reaction is known as the Fischer esterification.[6]

Mechanistic Insight: Acid-Catalyzed Nucleophilic Acyl Substitution

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[6] The mechanism involves the following key steps:

-

Protonation of the Carbonyl Oxygen: The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, and the tetrahedral intermediate collapses to reform the carbonyl group.

-

Deprotonation: The protonated ester is deprotonated to yield the final methyl ester and regenerate the acid catalyst.

Due to the presence of bulky ortho-substituents (bromo and iodo groups), the esterification of 2-bromo-6-iodobenzoic acid might be sterically hindered.[7] To drive the equilibrium towards the product side, it is advisable to use a large excess of methanol, which also serves as the solvent.

The workflow for the Fischer esterification is as follows:

Caption: Experimental workflow for the Fischer esterification.

Detailed Experimental Protocol: Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromo-6-iodobenzoic acid | 326.91 | 5.0 g | 0.0153 |

| Methanol (CH₃OH) | 32.04 | 50 mL | 1.23 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 1.0 mL | 0.0184 |

| Dichloromethane (CH₂Cl₂) | 84.93 | - | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | - |

| Brine (saturated NaCl solution) | - | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - |

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 2-bromo-6-iodobenzoic acid (5.0 g, 0.0153 mol).

-

Add methanol (50 mL) to the flask.

-

Carefully and slowly add concentrated sulfuric acid (1.0 mL) to the mixture with stirring.

-

Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in 50 mL of dichloromethane.

-

Transfer the solution to a separatory funnel and wash it with 2 x 30 mL of saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious of effervescence.

-

Wash the organic layer with 30 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

| Property | Value |

| CAS Number | 1261840-81-6[8] |

| Molecular Formula | C₈H₆BrIO₂[8] |

| Molecular Weight | 340.94 g/mol [8] |

| Appearance | Off-white to pale yellow solid |

| Purity | ≥97%[8] |

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be employed for structural elucidation.

Safety and Handling

All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

2-Amino-6-bromobenzoic acid: May cause skin and eye irritation.

-

Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage.

-

Sodium Nitrite: Oxidizing agent. Toxic if swallowed.

-

Potassium Iodide: May cause skin and eye irritation.

-

Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

-

Dichloromethane: Suspected of causing cancer.

Consult the Safety Data Sheets (SDS) for each reagent before use.

References

-

Sandmeyer Reaction. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]

-

Sandmeyer Reaction. (n.d.). NROChemistry. Retrieved January 5, 2026, from [Link]

- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Mastering Organic Chemistry. Retrieved January 5, 2026, from [Link]

-

Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

- Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. (2020). International Journal of Scientific & Technology Research, 9(2).

-

Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved January 5, 2026, from [Link]

-

Fischer Esterification: Benzoic Acid Lab Manual. (n.d.). Studylib. Retrieved January 5, 2026, from [Link]

-

Fischer Esterification. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]

- A kind of preparation method of the iodo-benzoic acid of 2 bromine 5. (n.d.). Google Patents.

-

Draw the product and a complete mechanism for its formation, for the Fischer esterification of benzoic acid. (n.d.). Homework.Study.com. Retrieved January 5, 2026, from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Diazotisation [organic-chemistry.org]

- 3. 1261840-81-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. Sandmeyer Reaction | NROChemistry [nrochemistry.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. homework.study.com [homework.study.com]

- 7. ijstr.org [ijstr.org]

- 8. chemscene.com [chemscene.com]

Introduction: A Uniquely Positioned Tool for Complex Synthesis

An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl 2-bromo-6-iodobenzoate

This compound is a di-halogenated aromatic ester that has emerged as an exceptionally valuable building block for researchers in organic synthesis, medicinal chemistry, and materials science. Its strategic arrangement of a bromine and an iodine atom ortho to a methyl ester group on a benzene ring provides a platform for highly selective and sequential chemical transformations. The significant difference in the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for programmed, step-wise construction of highly substituted and complex molecular architectures.[1][2] This guide offers an in-depth exploration of its chemical properties, reactivity, and proven applications, providing scientists with the foundational knowledge to effectively leverage this versatile reagent.

Physicochemical and Spectroscopic Profile

This compound is typically a solid at room temperature.[3] Its identity and purity are confirmed through a combination of physical and spectroscopic methods.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1261840-81-6 | [3][4][5] |

| Molecular Formula | C₈H₆BrIO₂ | [4] |

| Molecular Weight | 340.94 g/mol | [4] |

| Physical Form | Solid | [3] |

| Purity | Typically ≥95-97% | [3][4][5] |

| Storage | Room temperature, protect from light, keep sealed in a dry place. | [3][4][6] |

| SMILES | O=C(OC)C1=C(I)C=CC=C1Br | [4] |

| InChI Key | FYAVLNMQBCJMLV-UHFFFAOYSA-N | [3] |

Spectroscopic Characterization

While specific spectra are batch-dependent, the structure of this compound gives rise to a predictable spectroscopic signature crucial for its identification:

-

¹H NMR: The spectrum will exhibit characteristic signals in the aromatic region corresponding to the three protons on the phenyl ring, along with a singlet in the aliphatic region (~3.9 ppm) for the methyl ester protons.

-

¹³C NMR: Will show eight distinct carbon signals, including the carbonyl carbon of the ester group (~165-170 ppm) and the carbons attached to the halogens.

-

Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is invaluable for confirming the compound's composition.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ester functional group will be prominent, typically in the range of 1720-1740 cm⁻¹.

Synthesis Pathways

While commercially available, understanding the synthesis of this compound provides insight into potential impurities and starting material considerations. A common laboratory-scale synthesis involves the esterification of the corresponding 2-bromo-6-iodobenzoic acid. This acid precursor can be prepared from commercially available starting materials such as methyl anthranilate through a Sandmeyer-type reaction, which involves diazotization followed by substitution.[7]

Caption: A plausible synthetic pathway to this compound.

The Core of Reactivity: Orthogonal Cross-Coupling

The primary synthetic utility of this compound lies in the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond.[2][8] This is attributed to the lower bond dissociation energy of the C-I bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[8] This reactivity difference enables chemists to perform sequential, or "orthogonal," couplings, first functionalizing the iodo-position while leaving the bromo-position intact for a subsequent, distinct transformation.[1][9]

Caption: The principle of sequential cross-coupling using this compound.

Sonogashira Coupling: Building C(sp²)-C(sp) Bonds

The Sonogashira reaction is a robust method for coupling terminal alkynes with aryl halides.[10][11] With this compound, this reaction proceeds with high selectivity at the C-I position, often under remarkably mild, copper-free conditions and even at room temperature.[12] This transformation is fundamental for creating acetylene-linked diaryl compounds, which have applications as HIF-1 inhibitors and in the synthesis of conjugated materials.[5][13]

Exemplary Protocol: Selective Sonogashira Coupling

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%, if not using a copper-free protocol).

-

Solvent and Reagents: Add a suitable solvent (e.g., THF, DMF, or DMSO) followed by the terminal alkyne (1.1-1.5 equiv) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).[10]

-

Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-5 hours.[8]

-

Work-up and Purification: Upon completion, filter the reaction mixture, concentrate the filtrate, and purify the residue using column chromatography on silica gel to isolate the mono-alkynylated product.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for constructing C-C bonds between aryl halides and organoboron compounds (boronic acids or esters).[14][15] The reaction's high functional group tolerance makes it indispensable in drug discovery.[14][16][17] Again, the C-I bond of this compound reacts preferentially, allowing for the synthesis of 2-bromo-6-arylbenzoates, which are key intermediates for complex biaryls and heterocyclic systems.[18]

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Selective Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv), the desired arylboronic acid or ester (1.2-2.0 equiv), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv).[14]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable phosphine ligand (e.g., SPhos, PPh₃, 4-10 mol%).[14]

-

Solvent and Degassing: Add an anhydrous solvent system (e.g., a mixture of dioxane and water) and thoroughly degas the mixture by bubbling with an inert gas for 15-20 minutes.[14]

-

Reaction Execution: Heat the mixture under an inert atmosphere to the required temperature (typically 80-110 °C) until the starting material is consumed.

-

Work-up and Purification: After cooling to room temperature, dilute the mixture with an organic solvent, wash with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate. Purify the crude product by flash column chromatography.

Heck Reaction: C-C Coupling with Alkenes

The Heck reaction facilitates the coupling of aryl halides with alkenes, providing a direct route to substituted olefins.[19][20] This reaction is highly effective for the C-I bond of this compound, enabling the synthesis of cinnamate derivatives while preserving the bromine for further functionalization. The reaction generally requires a palladium catalyst and a base to neutralize the hydrogen halide formed during the catalytic cycle.[21][22]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

-

GHS Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust, fumes, or vapors.[24][25] Wear protective gloves, clothing, and eye/face protection.[24] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[25]

Conclusion

This compound is more than a simple chemical intermediate; it is a precision tool for synthetic chemists. Its well-defined and predictable differential reactivity in palladium-catalyzed cross-coupling reactions provides a logical and efficient pathway for the programmed synthesis of complex, multi-substituted aromatic compounds. This capability is critical for accelerating research in drug discovery, where the rapid generation of diverse molecular scaffolds is paramount, and in materials science for the construction of novel functional molecules. A thorough understanding of its properties and reactivity, as outlined in this guide, empowers researchers to fully exploit its synthetic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | 1261840-81-6 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. 1261840-81-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. 1261840-81-6|this compound|BLD Pharm [bldpharm.com]

- 7. CN106608823A - Production technology of methyl 2-iodobenzoate - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. db-thueringen.de [db-thueringen.de]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. nbinno.com [nbinno.com]

- 19. Heck Reaction [organic-chemistry.org]

- 20. youtube.com [youtube.com]

- 21. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Methyl 5-bromo-2-iodobenzoate 97 181765-86-6 [sigmaaldrich.com]

- 24. fishersci.com [fishersci.com]

- 25. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to Methyl 2-bromo-6-iodobenzoate (C8H6BrIO2) for Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-bromo-6-iodobenzoate is a strategically important synthetic building block, distinguished by its di-ortho-substituted halogen pattern. This unique arrangement of a bromine and an iodine atom on a benzoic acid methyl ester core offers exceptional versatility in organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective, sequential functionalization, making it a valuable tool for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, characterization, and strategic application of this compound, with a focus on its utility in the development of novel therapeutic agents, such as Hypoxia-Inducible Factor-1 (HIF-1) inhibitors.

Introduction: A Molecule of Strategic Importance

In the landscape of modern medicinal chemistry and materials science, the ability to precisely and efficiently construct complex organic molecules is paramount. Aryl halides are fundamental precursors in this endeavor, serving as key electrophilic partners in a myriad of cross-coupling reactions. Among these, dihalogenated aromatic compounds present a unique opportunity for stepwise, regioselective diversification. This compound (CAS No. 1261840-81-6) has emerged as a particularly powerful reagent due to the distinct reactivity profiles of its ortho-disposed bromo and iodo substituents.[1][2]

The greater lability of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed oxidative addition is a well-established principle in organic chemistry.[3] This inherent difference allows for selective reactions at the iodine-bearing position under milder conditions, while leaving the bromine atom available for subsequent transformations under more forcing conditions. This chemoselectivity is the cornerstone of this molecule's utility, enabling the programmed introduction of different functionalities onto the aromatic ring. This guide will delve into the practical aspects of utilizing this versatile building block, from its synthesis to its application in cutting-edge drug discovery programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is essential for its effective use in the laboratory.

Physical Properties

| Property | Value | Source |

| CAS Number | 1261840-81-6 | [2] |

| Molecular Formula | C8H6BrIO2 | [2][3] |

| Molecular Weight | 340.94 g/mol | [2][3] |

| Physical Form | Solid | |

| Purity | ≥95% | [1] |

| Storage | 4°C, protect from light | [2] |

Spectroscopic Characterization

Predicted Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show three aromatic protons in the region of δ 7.0-8.0 ppm, likely as a triplet and two doublets, reflecting the 1,2,3-substitution pattern. A singlet corresponding to the methyl ester protons would appear around δ 3.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals. The carbonyl carbon of the ester will be the most downfield signal (around δ 165 ppm). The six aromatic carbons will appear in the typical aromatic region (δ 120-140 ppm), with the carbons directly attached to the halogens showing characteristic shifts. The methyl ester carbon will be observed around δ 52 ppm.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) with a characteristic isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and iodine (¹²⁷I). Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO).

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretch of the ester group, typically in the range of 1720-1740 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methyl group will be observed around 3000-3100 cm⁻¹ and 2950 cm⁻¹, respectively. The C-Br and C-I stretching vibrations will appear in the fingerprint region at lower wavenumbers.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The following protocols are based on established synthetic transformations and a published procedure for this compound.[4]

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-6-iodobenzoic acid (4) [4]

-

Rationale: This step introduces the iodine atom ortho to the bromine atom via a palladium-catalyzed C-H activation/iodination reaction. N-Iodosuccinimide (NIS) serves as the iodine source.

-

Procedure:

-

To a 100 mL sealed tube, add 2-bromobenzoic acid (3) (6.03 g, 30.16 mmol), N-iodosuccinimide (8.10 g, 36 mmol), palladium acetate (673.5 mg, 3 mmol), and 50 mL of DMF.

-

Stir the reaction mixture at 100 °C for 12 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate.

-

Wash the organic solution with 0.5 M HCl and then with water.

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield 2-bromo-6-iodobenzoic acid (4).

-

Step 2: Synthesis of this compound (5) [4]

-

Rationale: This is a standard esterification of the carboxylic acid using methyl iodide and a weak base, potassium carbonate.

-

Procedure:

-

In a 100 mL round bottom flask, combine 2-bromo-6-iodobenzoic acid (4) (7.80 g, 23.93 mmol), potassium carbonate (6.66 g, 48.22 mmol), 50 mL of acetone, and an excess of methyl iodide.

-

Stir the reaction mixture at 40 °C for 5 hours.

-

Remove the acetone by rotary evaporation.

-

Dissolve the residue in ethyl acetate and wash with saturated brine.

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain this compound (5).

-

Strategic Applications in Cross-Coupling Reactions

The synthetic power of this compound lies in the differential reactivity of its two halogen substituents. This allows for a sequential or stepwise approach to the synthesis of highly substituted aromatic compounds.

The Principle of Chemoselective Coupling

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl > F.[3] This is primarily due to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the palladium(0) catalyst. This principle allows for the selective functionalization at the 2-position (iodine) while leaving the 6-position (bromine) intact for a subsequent reaction.

Caption: Chemoselective cross-coupling strategy.

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira reaction, which couples a terminal alkyne with an aryl halide, is a powerful tool for the synthesis of arylalkynes. The higher reactivity of the C-I bond in this compound allows for selective alkynylation at this position.

General Protocol for Selective Sonogashira Coupling:

-

Rationale: By using a suitable palladium catalyst and a copper(I) co-catalyst under mild conditions, the reaction can be directed to the more reactive iodo-substituent.

-

Procedure:

-

To a degassed solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) salt (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine, 2-3 equiv).

-

Stir the reaction mixture at room temperature to 50 °C until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the 2-alkynyl-6-bromobenzoate derivative.

-

Suzuki Coupling: Building Biaryl Frameworks

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. In the case of this compound, a Suzuki coupling can be performed selectively at the iodine position.

Protocol for Selective Suzuki Coupling: [4]

-

Rationale: The reaction is carried out under conditions that favor the oxidative addition to the C-I bond.

-

Procedure:

-

To a 250 mL three-necked flask, add this compound (5) (8.13 g, 23.93 mmol), p-methoxyphenylboronic acid (4.36 g, 28.72 mmol), 50 mL of THF, and 50 mL of water.

-

Stir the mixture at room temperature and add bis-triphenylphosphine palladium dichloride (842.3 mg, 1.2 mmol) under a nitrogen atmosphere.

-

Heat the reaction to 60 °C and add sodium carbonate (5.07 g, 47.86 mmol) in portions.

-

Continue stirring at 60 °C for 5 hours.

-

After cooling, separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent and purify the residue by column chromatography to yield the 2-aryl-6-bromobenzoate derivative.

-

Application in Drug Discovery: Synthesis of HIF-1 Inhibitors

Hypoxia-Inducible Factor-1 (HIF-1) is a transcription factor that plays a crucial role in the cellular response to low oxygen levels (hypoxia), a condition often found in solid tumors. HIF-1 promotes tumor growth and metastasis by upregulating genes involved in angiogenesis, glucose metabolism, and cell survival. Consequently, inhibitors of HIF-1 are a promising class of anti-cancer agents.[5]

This compound has been utilized as a key building block in the synthesis of novel diaryl acetylene-based HIF-1 inhibitors.[4][5] The synthetic strategy involves a sequential Sonogashira and Suzuki coupling to construct the diaryl acetylene scaffold.

Synthetic Strategy for Diaryl Acetylene HIF-1 Inhibitors

Caption: General synthetic route to diaryl acetylene HIF-1 inhibitors.

This stepwise approach allows for the introduction of diverse substituents on both aromatic rings, enabling the exploration of structure-activity relationships and the optimization of inhibitory potency. The work by Zhang et al. (2019) demonstrates the successful application of this strategy in synthesizing a library of novel diaryl acetylenes with significant HIF-1 inhibitory activity.[4][5]

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Toxic if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat should be worn at all times when handling this compound.

Conclusion

This compound is a highly valuable and versatile building block for advanced organic synthesis. Its unique di-ortho-halogen substitution pattern provides a powerful platform for the strategic and selective construction of complex, highly substituted aromatic compounds. The well-defined chemoselectivity of the carbon-iodine and carbon-bromine bonds in palladium-catalyzed cross-coupling reactions allows for a programmed and efficient approach to molecular diversification. As demonstrated by its application in the synthesis of novel HIF-1 inhibitors, this reagent is a key enabler for innovation in drug discovery and medicinal chemistry. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, will empower researchers to fully exploit its synthetic potential in their own research endeavors.

References

-

Zhang, Y., et al. (2019). Synthesis of novel natural product-like diaryl acetylenes as hypoxia inducible factor-1 inhibitors and antiproliferative agents. RSC Advances, 9(24), 13878-13886. [Link]

-

PubMed. (2019). Synthesis of novel natural product-like diaryl acetylenes as hypoxia inducible factor-1 inhibitors and antiproliferative agents. National Center for Biotechnology Information. [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. 1261840-81-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. chemscene.com [chemscene.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of novel natural product-like diaryl acetylenes as hypoxia inducible factor-1 inhibitors and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel natural product-like diaryl acetylenes as hypoxia inducible factor-1 inhibitors and antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored by a Senior Application Scientist

An In-depth Technical Guide to Methyl 2-bromo-6-iodobenzoate: Synthesis, Reactivity, and Applications

This guide provides an in-depth exploration of this compound (CAS No. 1261840-81-6), a versatile and highly valuable building block in modern organic synthesis.[1][2][3][4] Tailored for researchers, chemists, and professionals in drug development, this document moves beyond simple data recitation to offer a nuanced understanding of the compound's strategic importance, grounded in the principles of chemical reactivity and synthetic design. We will dissect the causality behind its utility, focusing on the differential reactivity of its halogen substituents which allows for precise, sequential molecular construction.

Core Compound Overview: A Tool for Sequential Synthesis

This compound is a di-halogenated aromatic ester. Its significance in synthetic chemistry stems not just from the presence of two halogen atoms, but from their distinct reactivity profiles. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in many catalytic cross-coupling reactions.[5] This intrinsic difference allows chemists to perform selective functionalization at the C-I position under milder conditions, leaving the C-Br bond intact for subsequent, often more forcing, transformations. This "two-step" sequential coupling capability makes it an invaluable tool for building complex molecular architectures with high regioselectivity, a critical requirement in the synthesis of pharmaceuticals and advanced materials.[6]

Physicochemical and Safety Data

A summary of the key properties and safety information for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 1261840-81-6 | [1][2][3] |

| Molecular Formula | C₈H₆BrIO₂ | [3][4] |

| Molecular Weight | 340.94 g/mol | [2][4] |

| Physical Form | Solid | [2] |

| Typical Purity | ≥95% | [1][2] |

| Storage Temperature | Room Temperature | [2] |

| Signal Word | Warning | [2][3] |

| Hazard Statements | H302, H315, H319, H335 | [2] |

| Precautionary Codes | P261, P280, P305, P338, P351 | [2] |

Synthesis and Spectroscopic Validation

While several synthetic routes can be envisioned, a common laboratory-scale approach involves the diazotization of a suitable aniline precursor followed by a Sandmeyer-type reaction.

Illustrative Synthetic Workflow

The diagram below outlines a logical workflow for the synthesis of this compound starting from 2-bromo-6-aminobenzoic acid. This multi-step process is designed to introduce the required functional groups in a controlled manner.

Caption: Logical workflow for the synthesis of the target compound.

Spectroscopic Characterization: A Self-Validating System

Confirmation of the structure is achieved through a combination of spectroscopic methods. The expected data serves as a reference for validating the outcome of the synthesis.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Region (δ 7.0-8.0 ppm): Three protons exhibiting a characteristic splitting pattern (e.g., a triplet and two doublets).- Methyl Ester (δ ~3.9 ppm): A singlet integrating to three protons. |

| ¹³C NMR | - Carbonyl Carbon (δ ~165-170 ppm).- Aromatic Carbons (δ ~120-145 ppm): Six distinct signals, including two carbons directly attached to the halogens (C-Br and C-I) at characteristic chemical shifts. - Methyl Carbon (δ ~52 ppm). |

| Mass Spec (MS) | A molecular ion peak (M⁺) corresponding to the calculated mass (340.94), showing a characteristic isotopic pattern due to the presence of Bromine (⁷⁹Br and ⁸¹Br). |

| Infrared (IR) | - Strong C=O stretch (ester) around 1720-1740 cm⁻¹.- C-O stretch around 1200-1300 cm⁻¹.- Aromatic C-H and C=C stretches in their respective regions. |

Note: Expected NMR shifts are estimations based on analogous structures like methyl 2-bromobenzoate and can vary based on solvent and instrument frequency.[7]

The Core Directive: Exploiting Differential Reactivity in Cross-Coupling

The primary utility of this compound lies in its role as a substrate for palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in the crucial oxidative addition step of the catalytic cycle follows the trend: I > Br > Cl.[5] This allows for the selective reaction at the C-I bond under conditions that leave the C-Br bond untouched.

A. Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki reaction is a robust method for forming carbon-carbon bonds between an organohalide and a boronic acid or ester.[8] When using this compound, the reaction can be tuned to occur exclusively at the more reactive C-I position.

Conceptual Workflow:

-

Selective Coupling: React this compound with an arylboronic acid (Ar¹-B(OH)₂).

-

Intermediate Product: Isolate the methyl 2-bromo-6-arylbenzoate intermediate.

-

Second Coupling: Subject the intermediate to a second Suzuki coupling with a different boronic acid (Ar²-B(OH)₂), often under more forcing conditions (higher temperature, different ligand), to form the di-aryl product.

Caption: Sequential Suzuki coupling enabled by differential reactivity.

B. Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling reaction forges a bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[9][10] Similar to the Suzuki reaction, the greater reactivity of the C-I bond allows for selective alkynylation. This reaction is instrumental in creating conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry.[1][10]

Experimental Protocol: Selective Sonogashira Coupling at the C-I Position

-

Objective: To selectively couple a terminal alkyne to the C-I position of this compound.

-

Materials:

-

This compound (1.0 mmol)

-

Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol)

-

Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)

-

Copper(I) Iodide (CuI) (3-10 mol%)

-

Amine Base (e.g., Triethylamine or Diisopropylamine) (Anhydrous, ~5 mL)

-

Solvent (e.g., THF or DMF) (Anhydrous, ~10 mL)

-

-

Procedure:

-

Reaction Setup: To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add this compound, the palladium catalyst, and copper(I) iodide.

-

Solvent/Reagent Addition: Add the anhydrous solvent and the amine base via syringe.

-

Degassing: Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Alkyne Addition: Add the terminal alkyne dropwise via syringe.

-

Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-6 hours.[5]

-

Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

C. Heck Reaction: C(sp²)-C(sp²) Vinylation

The Heck reaction couples the aryl halide with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation.[11][12] Again, the reaction can be directed to the C-I position under appropriate conditions.[5] The reaction typically yields the trans isomer due to steric considerations in the catalytic cycle.[12][13]

Applications in Drug Discovery and Agrochemicals

This compound is not merely an academic curiosity; it is a key organic building block for synthesizing high-value molecules. Its utility has been demonstrated in the preparation of components for both the pharmaceutical and agrochemical industries.[1]

A notable application is in the synthesis of acetylene-linked diaryl compounds that have been investigated as inhibitors of Hypoxia-Inducible Factor-1 (HIF-1), a key target in cancer therapy.[1] The synthetic strategy for these molecules often relies on a Sonogashira coupling to introduce the acetylene linker, a reaction for which this compound is an ideal starting point.

Conclusion

This compound represents a sophisticated tool for the modern synthetic chemist. Its value is rooted in the predictable and exploitable difference in reactivity between its carbon-iodine and carbon-bromine bonds. This feature enables the design of elegant and efficient synthetic routes towards complex molecules through sequential, site-selective cross-coupling reactions. For professionals in drug discovery and materials science, mastering the use of such precisely functionalized building blocks is essential for accelerating innovation and achieving challenging synthetic targets.

References

-

Wikipedia. Heck reaction. [Link]

-

Organic Chemistry Portal. Heck Reaction. [Link]

-

AOBChem USA. This compound. [Link]

-

PubChem, National Institutes of Health. Methyl 2-bromobenzoate | C8H7BrO2 | CID 11894. [Link]

-

National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of Methyl 2-iodobenzoate in Organic Synthesis. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

ResearchGate. Scheme 1. Syntheses of alkyl 2-iodobenzoates and their coupling products. [Link]

-

Organic Chemistry Portal. Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring Methyl 2-Iodobenzoate: Properties, Applications, and Sourcing Insights. [Link]

-

YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

-

PubMed, National Institutes of Health. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. [Link]

-

PubChem, National Institutes of Health. Methyl 2-bromo-6-fluorobenzoate | C8H6BrFO2 | CID 12192163. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

-

National Institutes of Health. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]

-

ACS Publications. Copper Catalyzed Cross-Coupling of Iodobenzoates with Bromozinc-difluorophosphonate | Organic Letters. [Link]

-

National Institutes of Health. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Precision of Methyl 5-bromo-2-iodobenzoate in Pharmaceutical Synthesis Pathways. [Link]

Sources

- 1. 1261840-81-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. aobchem.com [aobchem.com]

- 4. chemscene.com [chemscene.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Methyl 2-bromobenzoate(610-94-6) 1H NMR [m.chemicalbook.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Heck reaction - Wikipedia [en.wikipedia.org]

- 12. Heck Reaction [organic-chemistry.org]

- 13. m.youtube.com [m.youtube.com]

Harnessing Differential Reactivity: A Guide to the Strategic Functionalization of ortho-Substituted Bromo-Iodobenzoates

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ortho-substituted bromo-iodobenzoates are powerful and versatile building blocks in modern organic synthesis, particularly within pharmaceutical and agrochemical research.[1][2] Their utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, which allows for precise, sequential, and regioselective functionalization.[2][3] This guide provides an in-depth exploration of the core principles governing the reactivity of these scaffolds. We will dissect the influence of ortho-substituents, detail key reaction classes such as halogen-metal exchange and palladium-catalyzed cross-couplings, and provide field-proven protocols to empower researchers in leveraging these intermediates for the construction of complex molecular architectures.

The Foundation of Selectivity: Understanding C-X Bond Reactivity

The ability to selectively functionalize one halogen in the presence of another is the cornerstone of using bromo-iodoarenes. This selectivity is primarily dictated by the inherent differences in the carbon-halogen bond strengths. The carbon-iodine bond is significantly weaker and more polarized than the carbon-bromine bond, making it more susceptible to both metal-halogen exchange and oxidative addition to a transition metal catalyst.[3][4]

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies (BDE)

| Bond | Average BDE (kJ/mol) | Reactivity Trend in Cross-Coupling |

|---|---|---|

| C-I | ~228 | Highest |

| C-Br | ~285 | Intermediate |

| C-Cl | ~340 | Lowest |

(Data adapted from various sources, reflecting general trends in aryl halides)

This energy difference is the primary driver for the widely accepted reactivity trend in palladium-catalyzed cross-coupling reactions: I > Br > Cl .[5] Consequently, milder reaction conditions, such as lower temperatures and shorter reaction times, will preferentially activate the C-I bond, leaving the C-Br bond intact for subsequent transformations.[5]

The Critical Role of the Ortho-Substituent

While the inherent C-I vs. C-Br reactivity provides a baseline for selectivity, the substituent at the ortho position to the halogens introduces a critical layer of control. Its influence can be broadly categorized into steric and electronic effects, which can either enhance or diminish the inherent reactivity patterns.

Steric Effects

Steric hindrance from a bulky ortho-substituent can impede the approach of a large catalytic complex or organometallic reagent to the adjacent halogen.[6][7] This can be strategically exploited to further enhance selectivity. For instance, a bulky group adjacent to the iodine atom might slightly retard its reaction rate, requiring carefully optimized conditions to prevent competing reactions at the more accessible bromine atom. Conversely, extreme steric crowding around the bromine can make the C-I bond even more preferentially reactive.

Electronic Effects

The electronic nature of the ortho-substituent modulates the electron density of the aromatic ring and the carbon-halogen bonds.[7][8]

-

Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or even the ester group of the benzoate itself make the aryl ring more electron-deficient. This generally accelerates the rate of oxidative addition to palladium(0) catalysts, a key step in cross-coupling reactions.[9]

-

Electron-Donating Groups (EDGs): Groups like -OMe or -NMe₂ increase the electron density of the ring, which can slow the rate of oxidative addition.

-

Directing Group Effects: Certain ortho-substituents containing heteroatoms (e.g., amides, ethers) can act as directing groups by coordinating to the metal center in halogen-metal exchange reactions, potentially influencing which proton or halogen is engaged.[10]

The interplay between these steric and electronic factors is crucial and must be considered when designing a synthetic route.

Key Synthetic Transformations

Two primary classes of reactions are used to functionalize ortho-substituted bromo-iodobenzoates: Halogen-Metal Exchange and Palladium-Catalyzed Cross-Coupling.

Halogen-Metal Exchange

This reaction involves the swapping of a halogen atom for a metal, typically lithium or magnesium, to generate a potent organometallic nucleophile.[11] The exchange is rapid and highly regioselective, occurring almost exclusively at the more labile C-I bond, especially at low temperatures (-78 °C).[11]

The mechanism proceeds through an "ate-complex" intermediate, and the reaction equilibrium is driven by the formation of the more stable arylmetallic species.[11]

Caption: Workflow for selective metalation at the C-I bond.

The use of "Turbo-Grignards" such as i-PrMgCl·LiCl has broadened the scope of this reaction, offering enhanced reactivity and superior functional group tolerance (e.g., esters, nitriles) compared to traditional organolithium reagents.[11][12]

-

Setup: To a flame-dried, argon-purged flask, add the ortho-substituted bromo-iodobenzoate (1.0 equiv).

-

Dissolution: Dissolve the substrate in anhydrous tetrahydrofuran (THF) (approx. 0.2 M).

-

Grignard Addition: Cool the solution to -15 °C. Add isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl, 1.3 M in THF, 1.1 equiv) dropwise over 15 minutes.

-

Exchange: Allow the reaction to stir at -15 °C for 1 hour, then warm to room temperature and stir for an additional hour. Monitor by TLC or GC-MS for consumption of the starting material.

-

Quenching: Cool the mixture to 0 °C and add the desired electrophile (e.g., benzaldehyde, 1.2 equiv) dropwise.

-

Workup: Allow the reaction to warm to room temperature. Quench with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

This is arguably the most powerful method for functionalizing these substrates. The differential reactivity of the C-I and C-Br bonds allows for a two-step, sequential coupling strategy. The first coupling is performed under mild conditions to target the C-I bond, and the second is run under more forcing conditions (higher temperature, different ligand) to react the C-Br bond.

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is exceptionally robust and tolerant of various functional groups.[13][14] It is the go-to method for forming C(sp²)-C(sp²) bonds.[3]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

-

Setup: To a reaction vial, add the ortho-substituted bromo-iodobenzoate (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).[5]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos, XPhos).[5]

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1).[5]

-

Reaction: Seal the vial and heat the mixture to a mild temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC or LC-MS to ensure selective conversion and minimize reaction at the C-Br site.[5]

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over MgSO₄, filter, and concentrate. Purify the product via flash column chromatography.

For the installation of alkyne moieties, the Sonogashira coupling is the premier choice.[15] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[16] The reactivity trend remains the same, allowing for highly selective alkynylation at the C-I position under mild, often room temperature, conditions.[17][18]

Table 2: Representative Conditions for Selective Couplings

| Reaction | Target Halogen | Typical Catalyst System | Typical Base | Temperature |

|---|---|---|---|---|

| Suzuki-Miyaura | Iodine | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | 60-80 °C |

| Sonogashira | Iodine | Pd(PPh₃)₄ / CuI | Et₃N, DIPEA | Room Temp - 40 °C |

| Suzuki-Miyaura | Bromine | Pd(dppf)Cl₂ or Pd(OAc)₂/XPhos | K₃PO₄, CsF | 80-110 °C |

| Sonogashira | Bromine | Pd(PPh₃)₄ / CuI | Et₃N, DIPEA | 50-80 °C |

A Validated Synthetic Strategy: Sequential Functionalization

The true power of these substrates is realized in sequential, one-pot or stepwise, functionalization strategies. A researcher can first introduce a diversity element at the C-I position via a Suzuki or Sonogashira coupling under mild conditions. After isolation of the mono-functionalized product, the more robust C-Br bond can be targeted in a second coupling reaction under more forcing conditions to build highly complex and diverse molecular scaffolds.[2]

This stepwise approach provides unparalleled control in the assembly of drug-like molecules and is a cornerstone of modern medicinal chemistry.[19][20]

Conclusion

Ortho-substituted bromo-iodobenzoates are not mere chemical intermediates; they are precision tools for molecular construction. A thorough understanding of the fundamental principles—the inherent reactivity difference between the C-I and C-Br bonds and the modulating steric and electronic effects of the ortho-substituent—is paramount for their effective use. By carefully selecting reaction partners and judiciously controlling conditions, researchers can unlock the full potential of these reagents, enabling the regioselective and sequential synthesis of complex molecules that drive innovation in drug discovery and materials science.

References

- Grokipedia. Metal–halogen exchange.

- The Sheppard Group. (2008-12-11). Metal-catalysed halogen exchange reactions of aryl halides.

- RSC Publishing. Metal-catalysed halogen exchange reactions of aryl halides.

- NINGBO INNO PHARMCHEM CO.,LTD. 1-Bromo-2-iodobenzene: A Key Reactant for Suzuki Coupling Reactions.

- PMC - NIH. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025-02-27). 5-Bromo-2-iodobenzoic Acid: Comprehensive Overview and Applications.

- Journal of the American Chemical Society. (1982-01-01). Preliminary studies of the mechanism of metal-halogen exchange. The kinetics of reaction of n-butyllithium with substituted bromobenzenes in hexane solution.

- Benchchem. Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine.

- Chemistry LibreTexts. (2024-08-05). Sonogashira Coupling.

- ResearchGate. C(sp²)−I selective cross‐coupling of bromo(iodo)arenes with alkyl....

- Wikipedia. Sonogashira coupling.

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Precision of Methyl 5-bromo-2-iodobenzoate in Pharmaceutical Synthesis Pathways.

- American Chemical Society. (2025-12-15). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.

- ResearchGate. Interplay of Steric and Electronic Effects on the Bonding Components in Aromatic Ring Agostic Interactions | Request PDF.

- Chemistry LibreTexts. (2024-10-10). Suzuki-Miyaura Coupling.

- Organic Chemistry Portal. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides.

- ResearchGate. (2025-08-06). Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction | Request PDF.

- Chemistry LibreTexts. (2022-09-24). 16.5: An Explanation of Substituent Effects.

- Wikipedia. Suzuki reaction.

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

- Benchchem. Technical Support Center: Optimizing Cross-Coupling Reactions with 9-Bromo-10-iodoanthracene.

- Organic Chemistry Portal. Suzuki Coupling.

- Sigma-Aldrich. Selective Metalations using i-PrMgCl·LiCl and s-BuMgCl·LiCl.

- NIH. (2023-12-07). Ortho‐Substituent Effects on Halogen Bond Geometry for N‐Haloimide⋯2‐Substituted Pyridine Complexes.

- PubMed. (2003-11-28). Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes.

- Organic Chemistry Portal. Sonogashira Coupling.

- BSEF. Pharmaceuticals.

- SpringerLink. (2024-10-15). Introducing bromine to the molecular structure as a strategy for drug design.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. tomsheppard.info [tomsheppard.info]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Yoneda Labs [yonedalabs.com]

- 10. Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. grokipedia.com [grokipedia.com]

- 12. Selective Metalations [sigmaaldrich.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Pharmaceuticals - BSEF [bsef.com]

- 20. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

Methyl 2-bromo-6-iodobenzoate: A Guide to Strategic Synthesis with Orthogonally Reactive Halogens

Abstract: Methyl 2-bromo-6-iodobenzoate is a uniquely functionalized aromatic building block that offers exceptional control in the synthesis of complex organic molecules. Its defining feature—the differential reactivity of its carbon-iodine and carbon-bromine bonds—enables chemists to perform sequential, site-selective cross-coupling reactions. This guide provides an in-depth analysis of this reagent's properties, reactivity, and applications, offering field-proven insights and detailed protocols for researchers, medicinal chemists, and materials scientists. We will explore the causality behind experimental choices in key transformations like the Suzuki-Miyaura, Sonogashira, and Heck reactions, and demonstrate its utility in constructing high-value scaffolds such as carbazoles and precursors to advanced pharmaceutical agents.

Core Characteristics of a Versatile Building Block

This compound (CAS No. 1261840-81-6) is a di-halogenated benzoic acid ester.[1][2][3] Its power as a synthetic intermediate lies not just in the presence of two halogen atoms, but in their distinct positions and chemical nature, which allows for programmed, stepwise functionalization of the aromatic ring. The steric hindrance provided by the ortho-substituents, including the methyl ester, also influences the geometry and reactivity of the molecule.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is fundamental to its successful application. The key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1261840-81-6 | [1][2][3][4] |

| Molecular Formula | C₈H₆BrIO₂ | [3][4] |

| Molecular Weight | 340.94 g/mol | [4] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥95% | [2][3] |

| Storage | Room Temperature, protect from light | [2][4] |

| InChIKey | FYAVLNMQBCJMLV-UHFFFAOYSA-N | [2] |

| Signal Word | Warning | [2][3] |

| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin/serious eye irritation, May cause respiratory irritation) | [1][2][3] |

The Principle of Orthogonal Reactivity

The synthetic utility of this compound is rooted in the differential reactivity of the C–I and C–Br bonds, particularly in palladium-catalyzed cross-coupling reactions. This reactivity trend is governed by bond dissociation energies and the ease of oxidative addition to the palladium(0) catalyst, which is typically the rate-determining step in the catalytic cycle.[5][6]

The general order of reactivity for aryl halides is: I > Br > Cl > F .[5]

The C–I bond is longer and weaker than the C–Br bond, making it significantly more susceptible to oxidative addition. This energy difference allows chemists to selectively functionalize the iodine-bearing carbon under milder conditions (e.g., lower temperatures, less active catalysts) while leaving the bromine-bearing carbon intact for a subsequent, more forcing transformation. This "one-pot" or sequential approach is highly efficient, minimizing purification steps and maximizing molecular complexity from a single starting material.

Caption: Sequential functionalization based on differential halogen reactivity.

Key Transformations and Synthetic Applications

The orthogonal reactivity of this compound makes it a powerful tool in palladium-catalyzed reactions. By carefully selecting the reaction conditions, chemists can achieve remarkable control over the synthetic outcome.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the cornerstone of modern C-C bond formation.[6] The differential reactivity of the C-I and C-Br bonds is most pronounced here.

Suzuki-Miyaura Coupling: This reaction forms biaryl structures by coupling the aryl halide with an organoboron reagent.[7][8] The C-I bond can be selectively coupled with boronic acids at or near room temperature, while the C-Br bond often requires higher temperatures and more specialized ligands.[5] This allows for the stepwise introduction of two different aryl or vinyl groups.

Sonogashira Coupling: Used to form C(sp²)-C(sp) bonds between the aryl halide and a terminal alkyne, this reaction is crucial for synthesizing conjugated systems.[9][10] The reaction at the C-I bond is highly efficient and can often be performed at room temperature.[5] This transformation has been employed in the synthesis of acetylene-linked diaryl compounds investigated as hypoxia-inducible factor-1 (HIF-1) inhibitors for their anti-tumor activity.[1]

Heck Reaction: This reaction couples the aryl halide with an alkene to form a substituted alkene.[11][12] Similar to other cross-coupling reactions, the C-I bond shows much higher reactivity than the C-Br bond, allowing for selective vinylation.[5]

The following table summarizes the comparative reactivity, providing a strategic guide for reaction planning.

| Reaction Type | Halogen Site | Relative Rate | Typical Conditions | Expected Yield |

| Suzuki-Miyaura | Iodine | Very High | Pd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O, 80 °C | >90%[5][13] |

| Bromine | High | Pd₂(dba)₃, RuPhos, K₂CO₃, t-AmOH, 110 °C | 70-90%[5][14] | |

| Sonogashira | Iodine | Very High | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 25-40 °C | >90%[5][9] |

| Bromine | High | Pd(PPh₃)₄, CuI, Et₃N, DMF, 80-100 °C | 70-90%[5][9] | |

| Heck | Iodine | Very High | Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 80 °C | >95%[5] |

| Bromine | High | Pd(OAc)₂, PPh₃, NaOAc, DMA, 120-140 °C | 80-95%[5] |

Synthesis of Heterocyclic Scaffolds: The Carbazole Core

Carbazoles are a class of nitrogen-containing heterocycles found in numerous natural products, pharmaceuticals, and functional materials.[15][16] this compound can serve as a precursor for constructing functionalized carbazoles through sequential coupling and cyclization strategies. For instance, a Sonogashira coupling at the iodine position followed by an intramolecular reaction or a subsequent coupling at the bromine position can lead to the formation of complex carbazole derivatives.[17][18]

Field-Proven Experimental Protocols

The following protocols provide a validated, step-by-step methodology for a sequential cross-coupling strategy, illustrating the practical application of the principles discussed.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

This procedure details the selective arylation at the more reactive iodine position, leaving the bromine atom available for subsequent functionalization.

Reaction: this compound + Phenylboronic Acid → Methyl 2-bromo-6-phenylbenzoate

Methodology:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 341 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).

-

Catalyst Addition: Add the palladium catalyst, Pd(OAc)₂ (0.02 mmol, 4.5 mg), and the ligand, SPhos (0.04 mmol, 16.4 mg).

-

Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask.

-

Execution: Heat the reaction mixture to 80°C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.

Caption: General workflow for a selective Suzuki-Miyaura coupling reaction.

Protocol 2: Subsequent Sonogashira Coupling at the C-Br Position

Using the product from Protocol 1, this procedure functionalizes the less reactive bromine position.

Reaction: Methyl 2-bromo-6-phenylbenzoate + Phenylacetylene → Methyl 2-(phenylethynyl)-6-phenylbenzoate

Methodology:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add methyl 2-bromo-6-phenylbenzoate (1.0 mmol, 293 mg), copper(I) iodide (CuI, 0.05 mmol, 9.5 mg), and Pd(PPh₃)₄ (0.03 mmol, 34.7 mg).

-

Solvent and Reagent Addition: Add anhydrous, degassed DMF (5 mL) and triethylamine (Et₃N, 3.0 mmol, 0.42 mL). Finally, add phenylacetylene (1.2 mmol, 0.13 mL).

-

Execution: Heat the reaction mixture to 90°C and stir for 12-18 hours, monitoring by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and pour it into a saturated aqueous solution of NH₄Cl (25 mL). Extract the mixture with diethyl ether (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to afford the di-substituted product.

Conclusion

This compound is more than a simple di-halogenated aromatic; it is a strategic building block that embodies the principles of modern synthetic efficiency. The pronounced difference in reactivity between its carbon-iodine and carbon-bromine bonds provides a reliable platform for programmed, sequential cross-coupling reactions. This enables the streamlined construction of complex molecular architectures, reducing step counts and improving overall yields. For professionals in drug discovery and materials science, mastering the use of this reagent opens a direct and controllable path to novel pharmaceuticals, functionalized heterocycles, and advanced organic materials.[1][19][20]

References

- Exploring the Versatility of Methyl 2-iodobenzoate in Organic Synthesis. (N.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound | 1261840-81-6. (N.d.). Apollo Scientific.

- This compound | 1261840-81-6. (N.d.). Sigma-Aldrich.

- Kinetic Analysis of 2-Iodobenzoate in Cross-Coupling Reactions: A Comparative Guide. (2025). BenchChem.

- Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. (2023). National Institutes of Health.

- Optimizing Chemical Synthesis: The Advantages of Methyl 2-bromo-6-methylbenzoate. (N.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. (2025). BenchChem.

- Recent advances in the synthesis of carbazoles from indoles. (N.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Heck reaction. (N.d.). Wikipedia.

- This compound. (N.d.). AOBChem USA.

- This compound | 1261840-81-6. (N.d.). ChemScene.

- Sonogashira coupling. (N.d.). Wikipedia.

- Synthesis of dibenzo[a,c]carbazoles from 2-(2-halophenyl)-indoles and iodobenzenes via palladium-catalyzed dual C–H functionalization. (N.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Recent developments in c−h functionalization of carbazoles. (N.d.). Journal of the Indian Chemical Society.

- Heck Reaction. (2023). Chemistry LibreTexts.

- Sonogashira Coupling. (N.d.). Organic Chemistry Portal.

- Suzuki Coupling. (N.d.). Organic Chemistry Portal.

- The Role of Methyl 2-Bromobenzoate in Advanced Material Science. (N.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions. (2025). BenchChem.

- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). National Institutes of Health.

- Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Ethyl 4-Iodobenzoate. (2025). BenchChem.

Sources

- 1. 1261840-81-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. aobchem.com [aobchem.com]

- 4. chemscene.com [chemscene.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Heck reaction - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]